Piperazine, 1-acetyl-4-o-tolyl-

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The piperazine scaffold is a highly valued component in medicinal chemistry due to its unique physicochemical properties. tandfonline.comnih.gov Its flexible core structure provides an excellent template for developing new therapeutic agents. nih.gov The presence of two nitrogen atoms allows for the introduction of various substituents, enabling chemists to fine-tune properties such as solubility, basicity, and receptor-binding affinity. tandfonline.comnih.gov This adaptability has led to the incorporation of the piperazine moiety into a wide array of drugs with diverse therapeutic applications. tandfonline.com

The significance of the piperazine ring is underscored by its presence in numerous clinically successful drugs. These compounds span a broad spectrum of pharmacological classes, including antipsychotics, antidepressants, anxiolytics, antihistamines, and anticancer agents. nih.govresearchgate.net The ability of the piperazine nucleus to modulate pharmacokinetic and pharmacodynamic properties makes it an invaluable tool for drug designers. tandfonline.comnih.gov Consequently, research into piperazine derivatives continues to be a vibrant and productive area of medicinal chemistry. nih.govbenthamdirect.com

The broad range of biological activities exhibited by piperazine-containing compounds is remarkable. nih.govbenthamdirect.com These include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, antiviral, and anticonvulsant effects. nih.govacgpubs.orgnih.gov This wide therapeutic window has motivated researchers to continuously explore new piperazine-based molecules for various biological targets. benthamdirect.com

Table 1: Selected Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Biological Activities |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial nih.govacgpubs.orgnih.gov |

| Central Nervous System | Antidepressant, Antipsychotic, Anxiolytic, Cognition Enhancers nih.govnih.govresearchgate.net |

| Inflammation & Immunology | Anti-inflammatory, Antihistaminic wisdomlib.orgthieme-connect.com |

| Oncology | Anticancer, Antiproliferative nih.govnih.gov |

| Other | Antidiabetic, Antioxidant, Anticonvulsant nih.govbenthamdirect.com |

Overview of N-Acetylated Piperazine Derivatives in Drug Discovery Paradigms

The acetylation of the nitrogen atom(s) in the piperazine ring is a common strategy employed in drug discovery to modify the parent molecule's properties. The introduction of an acetyl group can influence a compound's metabolic stability, ability to cross biological membranes, and interaction with biological targets.

N-acetylated piperazine derivatives have been investigated for a range of biological activities. For instance, some have shown potential as antimicrobial and antiproliferative agents. The acetyl group can play a crucial role in the molecule's mechanism of action, which may involve the inhibition of specific enzymes or the disruption of cellular processes.

Positioning of Piperazine, 1-acetyl-4-o-tolyl- within Relevant Chemical and Biological Research Trajectories

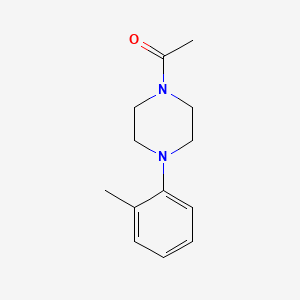

While extensive research exists on the broader class of piperazine derivatives, specific, in-depth studies on Piperazine, 1-acetyl-4-o-tolyl- are less prevalent in publicly accessible literature. This particular compound features an acetyl group on one nitrogen of the piperazine ring and an o-tolyl (2-methylphenyl) group on the other.

The structural features of Piperazine, 1-acetyl-4-o-tolyl- suggest potential avenues for its investigation. The presence of the o-tolyl group, a lipophilic moiety, could influence its interaction with hydrophobic pockets in biological targets. The N-acetyl group, as previously mentioned, can modulate its pharmacokinetic profile.

Given the known central nervous system activities of many N-arylpiperazines, it is plausible that research into Piperazine, 1-acetyl-4-o-tolyl- could explore its potential as a modulator of neurotransmitter receptors or transporters. nih.govresearchgate.net Furthermore, considering the wide range of biological activities associated with piperazine derivatives, investigations into its potential antimicrobial, anti-inflammatory, or anticancer properties would be logical research trajectories. nih.govacgpubs.orgthieme-connect.com

The synthesis of such a compound would likely involve standard chemical transformations, such as the N-arylation of a mono-acetylated piperazine or the acetylation of 1-(o-tolyl)piperazine. The characterization and biological evaluation of this specific molecule would be essential to determine its unique properties and potential therapeutic value.

Future research on Piperazine, 1-acetyl-4-o-tolyl- would contribute to the broader understanding of structure-activity relationships within the N-acetylated piperazine class. By systematically studying derivatives with varied substitution patterns on the aryl ring, researchers can elucidate the key structural features required for specific biological activities, paving the way for the development of novel and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-5-3-4-6-13(11)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTQRFMTDYRGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144447 | |

| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-77-3 | |

| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine, 1 Acetyl 4 O Tolyl and Its Analogs

Direct N-Acetylation Pathways for Piperazine (B1678402) Derivatives

Direct N-acetylation is a fundamental method for the synthesis of "Piperazine, 1-acetyl-4-o-tolyl-". This process involves the introduction of an acetyl group onto the nitrogen atom of the piperazine ring.

The N-acetylation of 1-(o-tolyl)piperazine is commonly achieved using acetylating agents such as acetyl chloride or acetic anhydride (B1165640). These reagents react with the secondary amine of the piperazine ring to form the corresponding N-acetyl derivative. The reaction of 1-(o-tolyl)piperazine with acetic anhydride, for example, can be carried out under reflux conditions to yield "Piperazine, 1-acetyl-4-o-tolyl-". This method is widely used due to the high reactivity of acyl chlorides and anhydrides, which often leads to high yields of the desired product.

A study on the synthesis of a series of 1-acetyl-4-substituted piperazine derivatives demonstrated the effectiveness of this approach. In this study, various substituted piperazines were acetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid, resulting in good to excellent yields of the N-acetylated products.

The efficiency of the N-acetylation reaction can be significantly influenced by the choice of base and solvent. Bases are often used to neutralize the acidic byproduct of the reaction, such as hydrochloric acid when acetyl chloride is used as the acetylating agent. Common bases for this purpose include triethylamine (B128534) and pyridine. The selection of an appropriate solvent is also critical. Solvents such as dichloromethane, chloroform, and tetrahydrofuran (B95107) are frequently employed as they are inert under the reaction conditions and can dissolve both the reactants and reagents. In some cases, the reaction can be performed under solvent-free conditions, which can be more environmentally friendly. For instance, the acetylation of 1-(o-tolyl)piperazine with acetic anhydride can be conducted without a solvent, simplifying the work-up procedure.

The optimization of reaction conditions, including the choice of base and solvent, is crucial for maximizing the yield and purity of "Piperazine, 1-acetyl-4-o-tolyl-". For example, the use of a suitable base can prevent the formation of unwanted side products and facilitate the isolation of the desired compound.

General Synthetic Approaches for o-Tolyl-Substituted Piperazine Systems

Another approach involves the palladium-catalyzed coupling of an aryl halide with piperazine. For example, 2-bromotoluene (B146081) or 2-chlorotoluene (B165313) can be coupled with piperazine in the presence of a palladium catalyst and a suitable ligand to afford 1-(o-tolyl)piperazine. This method offers a high degree of functional group tolerance and is widely applicable to the synthesis of a variety of N-arylpiperazines.

Stereoselective and Asymmetric Synthesis of Piperazine Pharmacophores

While "Piperazine, 1-acetyl-4-o-tolyl-" itself is achiral, the piperazine scaffold is a common feature in many chiral pharmacophores. The development of stereoselective and asymmetric methods for the synthesis of substituted piperazines is therefore of significant interest. One approach involves the use of chiral starting materials, such as chiral amino acids or amino alcohols, to construct the piperazine ring. For example, chiral epoxides can be opened with an appropriately substituted amine, followed by cyclization to form the chiral piperazine derivative.

Another strategy employs chiral catalysts to control the stereochemistry of the reaction. For instance, the asymmetric reduction of a cyclic imine precursor can lead to the formation of an enantioenriched piperazine. These methods are essential for the synthesis of single-enantiomer drugs containing a piperazine moiety, as different enantiomers can exhibit distinct pharmacological activities.

Functionalization and Derivatization Strategies for Structural Diversity

The functionalization and derivatization of the piperazine ring are key strategies for creating structural diversity and exploring the structure-activity relationships of piperazine-based compounds.

The introduction of various aromatic and heteroaromatic groups onto the piperazine scaffold can be achieved through several synthetic methods. As mentioned earlier, the Buchwald-Hartwig amination is a versatile method for the arylation of piperazine. This reaction can be used to introduce a wide range of substituted and unsubstituted aryl and heteroaryl groups at the N1 and N4 positions of the piperazine ring.

For example, the reaction of piperazine with a variety of aryl halides or triflates in the presence of a palladium catalyst can yield a library of N-arylpiperazines. These compounds can then be further functionalized, for instance, by N-acetylation, to produce a diverse set of analogs of "Piperazine, 1-acetyl-4-o-tolyl-". The introduction of different aromatic and heteroaromatic moieties can have a significant impact on the biological activity of the resulting compounds.

A study focused on the synthesis of 1,4-disubstituted piperazine derivatives as potential antipsychotic agents highlighted the importance of introducing diverse aromatic and heteroaromatic groups. In this work, various aryl and heteroaryl groups were introduced at the N4 position of the piperazine ring, leading to the identification of compounds with promising activity.

Incorporation of Linker Groups and Side Chains

The functionalization of the piperazine core, particularly for creating analogs of 1-acetyl-4-o-tolyl-piperazine, heavily relies on established acylation and alkylation strategies to introduce diverse linker groups and side chains. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

The foundational structure is typically derived from 1-(o-tolyl)piperazine. ontosight.ai The secondary amine of this precursor is a nucleophilic site available for reaction. One of the most direct methods for introducing a side chain is through N-acylation . This reaction involves treating 1-(o-tolyl)piperazine with an acyl halide or an acid anhydride. ambeed.com For instance, the reaction with acetyl chloride in the presence of a base would yield the parent compound, Piperazine, 1-acetyl-4-o-tolyl-. By substituting acetyl chloride with other acyl halides (e.g., propionyl chloride, benzoyl chloride) or acid anhydrides, a diverse library of N-acyl analogs can be generated.

Another powerful technique is N-alkylation , which introduces an alkyl group onto the piperazine nitrogen. This can be achieved by reacting 1-(o-tolyl)piperazine with various alkyl halides. researchgate.net This method allows for the incorporation of simple alkyl chains or more complex functionalized linkers. For example, using a bifunctional linker like 1-bromo-2-chloroethane (B52838) could introduce a reactive handle for subsequent chemical transformations, enabling the attachment of larger molecular fragments. acs.org The choice between acylation and alkylation significantly influences the chemical properties of the resulting molecule. Acylation introduces a planar, electron-withdrawing amide group, which can form hydrogen bonds, while alkylation results in a more flexible and basic tertiary amine. nih.govnih.gov

Long-chain arylpiperazines, a class of compounds that includes derivatives of 1-acetyl-4-o-tolyl-piperazine, are often synthesized with the general formula Ar–piperazine–linker–terminal fragment. acs.org The strategic variation of the linker and terminal fragment is a common approach to modulate the compound's properties. acs.org

Table 1: Examples of Reagents for Side Chain Incorporation on a 1-Arylpiperazine Core This table is illustrative and provides general examples of reagent types.

| Reaction Type | Reagent Class | Example Reagent | Resulting Side Chain |

|---|---|---|---|

| Acylation | Acyl Halide | Propionyl Chloride | Propionyl group (-COCH2CH3) |

| Acylation | Acid Anhydride | Succinic Anhydride | 3-Carboxypropanoyl linker |

| Alkylation | Alkyl Halide | Benzyl Bromide | Benzyl group (-CH2Ph) |

| Alkylation | Functionalized Halide | Ethyl bromoacetate | Ethoxycarbonylmethyl linker (-CH2COOEt) |

Analytical Techniques for Reaction Monitoring and Product Confirmation (General Mention)

The synthesis and purification of Piperazine, 1-acetyl-4-o-tolyl- and its analogs necessitate rigorous analytical oversight to monitor reaction progress and verify the structure and purity of the final products. A suite of chromatographic and spectroscopic methods is typically employed. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for both qualitative and quantitative analysis of piperazine derivatives. researchgate.netresearchgate.net HPLC with a Diode-Array Detector (DAD) is often used for quantitative analysis, allowing for the separation and quantification of components in a mixture. researchgate.net For reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method to qualitatively track the consumption of reactants and the formation of products.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. researchgate.net ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For N-acylated piperazines like the target compound, dynamic NMR behavior may be observed due to restricted rotation around the amide C-N bond, leading to the appearance of conformational isomers (conformers) at room temperature. nih.govresearchgate.net This can result in the doubling of specific signals in the NMR spectrum.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. researchgate.netresearchgate.net Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile piperazine derivatives and potential byproducts. researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum provides additional structural confirmation.

Infrared (IR) Spectroscopy: This technique is useful for identifying the presence of specific functional groups. In the case of Piperazine, 1-acetyl-4-o-tolyl-, a characteristic absorption band for the amide carbonyl (C=O) stretch would be expected, confirming the success of an acylation reaction.

The combination of these techniques provides a comprehensive characterization of the synthesized molecules, ensuring their identity, structure, and purity.

Table 2: Application of Analytical Techniques in Piperazine Derivative Synthesis

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress (reactant vs. product spots). |

| HPLC / GC | Purity Assessment & Quantification | Separation of mixture components, determination of product purity and yield. researchgate.net |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight and fragmentation patterns for structural verification. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed map of the molecule's carbon-hydrogen framework. researchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O in the acetyl group). |

Structure Activity Relationship Sar Elucidation of Piperazine, 1 Acetyl 4 O Tolyl Analogs

Influence of N-Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the nitrogen atoms of the piperazine (B1678402) ring is a critical determinant of the biological activity and selectivity of its derivatives. nih.gov The N-acetyl group at the 1-position, as seen in Piperazine, 1-acetyl-4-o-tolyl-, plays a significant role in modulating the compound's metabolic stability. N-acetylation is a common strategy in drug design to alter pharmacokinetic properties.

The nature of the N-substituents can also dictate the selectivity of the compound for different biological targets. For example, in the development of serotonin receptor ligands, the choice of aryl group and the linker attached to the second nitrogen of the piperazine core are pivotal in achieving high affinity and selectivity for specific receptor subtypes like 5-HT1A and 5-HT2A. acs.org

| N-1 Substituent | N-4 Substituent | Observed Influence on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Acetyl | o-Tolyl | Baseline for SAR comparison. Acetyl group can enhance metabolic stability. | Piperazine, 1-acetyl-4-o-tolyl- |

| Varying Acyl Groups | Aryl | Modulates binding affinity and selectivity for various receptors and enzymes. | Acyl-piperazine derivatives |

| Hydrogen | Aryl | Alters basicity and potential for hydrogen bonding, affecting receptor interactions. | N-arylpiperazines |

| Alkyl Chains | Aryl | Impacts lipophilicity and can influence binding to hydrophobic pockets of receptors. | N-alkyl-N'-arylpiperazines |

Stereochemical Considerations in Piperazine Ring Conformations

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.orgnih.gov The orientation of substituents on the ring, either axial or equatorial, can have a profound impact on how the molecule interacts with its biological target. nih.gov For mono-N-substituted piperazines, the N–H group generally prefers an equatorial position. rsc.org

In unsymmetrically N,N'-substituted derivatives, the interplay between the substituents and the ring can lead to the existence of different conformers at room temperature. rsc.orgrsc.org This is due to restricted rotation around the amide bond (if present) and the interconversion of the piperazine chair conformations. rsc.orgrsc.org The energy barriers for these conformational changes can be influenced by the nature of the substituents. rsc.orgrsc.org

Stereochemistry becomes particularly crucial when chiral centers are introduced into the piperazine ring or its substituents. Studies on chiral methyl-substituted aryl piperazinium compounds revealed that stereoisomers exhibit distinct selectivity for nicotinic acetylcholine receptors. nih.gov The chirality of the receptor's binding pocket means it can selectively interact with molecules that have a complementary three-dimensional shape. nih.gov Even a subtle change, like the configuration of a methyl group on the piperazine ring, can alter the binding mode and subsequent biological response. nih.gov For 2-substituted piperazines, the axial conformation is often preferred and can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov

| Conformational Feature | Implication for Biological Activity | Example |

|---|---|---|

| Chair Conformation | Most stable conformation, dictates the spatial arrangement of substituents. nih.gov | Most piperazine derivatives. nih.gov |

| Axial vs. Equatorial Substituents | Affects steric interactions with the receptor binding site and can influence binding affinity. nih.gov | 2-substituted piperazines often prefer an axial orientation. nih.gov |

| Ring Inversion | Can lead to different conformers co-existing, one of which may have a higher affinity for the target. rsc.org | Unsymmetrically N,N'-substituted piperazines. rsc.org |

| Stereoisomerism | Enantiomers can have different potencies and selectivities due to the chiral nature of biological targets. nih.gov | Chiral methyl-substituted aryl piperazinium compounds. nih.gov |

Impact of Aryl Ring Substituents (e.g., o-Tolyl, Fluoro, Methoxy) on Receptor Interactions and Enzyme Inhibition

Substituents on the aryl ring of 4-arylpiperazine analogs are pivotal in modulating interactions with receptors and enzymes. The nature, position, and electronic properties of these substituents can significantly alter binding affinity and selectivity.

The electronic properties of substituents on the aryl ring, whether they are electron-donating or electron-withdrawing, can influence the molecule's interaction with its target. For instance, the introduction of electron-withdrawing groups like fluoro or trifluoromethyl can enhance biological activity. nih.govmdpi.com The trifluoromethyl group, with its strong electron-withdrawing nature, can alter the electronic properties of the aromatic ring, which can be beneficial for drug-receptor interactions. mdpi.com

In a series of piperazine derivatives designed as α-glucosidase inhibitors, the nature and position of substituents on the aryl ring significantly impacted the inhibitory potency. nih.gov Specifically, a 2,5-dimethoxy phenyl substitution resulted in the most potent activity. nih.gov Similarly, for piperazine-based berberine analogues, the introduction of electron-withdrawing substituents like chloro- or fluoro- on the piperazine-linked benzene ring enhanced anti-tumor activity. nih.gov

The size and position of substituents on the aryl ring can introduce steric hindrance, which may either be detrimental or beneficial to binding affinity, depending on the topology of the receptor's binding pocket. The ortho-tolyl group in Piperazine, 1-acetyl-4-o-tolyl- is a key feature. The methyl group at the ortho position can influence the orientation of the aryl ring relative to the piperazine ring, which in turn affects how the molecule fits into a binding site.

| Aryl Ring Substituent | Position | Effect on Activity | Potential Mechanism |

|---|---|---|---|

| o-Tolyl (Methyl) | ortho | Can influence aryl ring orientation, potentially affecting binding. | Steric influence on conformation. |

| Fluoro | Varies | Often enhances potency and selectivity. nih.govnih.gov | Electron-withdrawing effect, potential for specific hydrogen bonding. nih.gov |

| Methoxy | Varies | Can either increase or decrease activity depending on the target and position. nih.govnih.gov | Electron-donating, potential for hydrogen bonding, but also steric bulk. nih.gov |

| Trifluoromethyl | Varies | Generally enhances activity and metabolic stability. mdpi.com | Strong electron-withdrawing effect and increased lipophilicity. mdpi.com |

Structural Modifications of Linker Regions and Their Pharmacological Consequences

In many biologically active piperazine-containing compounds, a linker connects the piperazine core to another pharmacophoric element. The nature of this linker—its length, rigidity, and chemical composition—has significant pharmacological consequences. nih.gov

Incorporating a piperazine ring into a linker, for example in Proteolysis Targeting Chimeras (PROTACs), can improve rigidity and increase solubility upon protonation. rsc.orgnih.gov However, the pKa of the piperazine ring is sensitive to nearby chemical groups, meaning that small changes in the linker can significantly impact the molecule's protonation state and, consequently, its physicochemical properties. rsc.org

The rigidity of the linker is also a key factor. In a series of secretory phospholipase A2 inhibitors, rigidifying the piperazine ring by introducing a carbonyl group or directly branching the phenyl to the nitrogen (as opposed to using a methylene linker) enhanced the inhibitory activity. uliege.be This suggests that a more constrained conformation can be beneficial for optimal interaction with the target enzyme. The length and flexibility of the linker can also be fine-tuned to optimize binding affinity for multiple receptors simultaneously. ijrrjournal.com

Computational and Theoretical Investigations of Piperazine, 1 Acetyl 4 O Tolyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecular systems. These calculations provide a microscopic view of the electron distribution and energy levels, which govern the molecule's geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the related compound 1-Acetyl-4-(4-hydroxyphenyl) piperazine (B1678402) (1A4HP), DFT calculations were performed using the B3LYP method with a 6-311++G(d,p) basis set to determine the optimized molecular geometry. The calculated bond lengths and angles from this method have been shown to be in good agreement with experimental X-ray diffraction (XRD) data for similar compounds. researchgate.netnih.govnih.gov

Vibrational analysis is also conducted using DFT to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes for 1A4HP correspond well with experimental FT-IR and FT-Raman spectra. researchgate.net For instance, C=C stretching vibrations are generally observed in the region of 1430-1650 cm⁻¹, and for a similar compound, these were noted with very strong intensity at 1464 cm⁻¹. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a Piperazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=C stretching | 1464 |

| C-H stretching | 2900-3100 |

| C-N stretching | 1200-1350 |

| C=O stretching | 1630-1680 |

Note: The data presented is based on studies of the closely related compound 1-Acetyl-4-(4-hydroxyphenyl) piperazine.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity. nih.gov

For 1A4HP, the HOMO and LUMO energy levels were calculated to understand the charge transfer characteristics within the molecule. researchgate.net The analysis of these orbitals helps in predicting the electron-donating and electron-accepting capabilities of the molecule. youtube.comlibretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. taylorandfrancis.comyoutube.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Piperazine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: The data presented is based on studies of the closely related compound 1-Acetyl-4-(4-hydroxyphenyl) piperazine.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT) and donor-acceptor interactions. wisc.eduacadpubl.eu It provides a detailed picture of the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). niscpr.res.in

In the case of 1A4HP, NBO analysis was employed to investigate the stability of the molecule arising from hyperconjugative interactions. researchgate.net This analysis helps to identify the key orbital interactions that contribute to the stabilization of the molecular structure. For instance, interactions between lone pair orbitals and antibonding orbitals can indicate significant charge delocalization. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.orgresearchgate.netpreprints.org The MEP map provides a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com Regions of negative potential (typically colored in shades of red) are indicative of electrophilic attack and are rich in electrons, while regions of positive potential (typically colored in shades of blue) are susceptible to nucleophilic attack and are electron-poor. chemrxiv.orgresearchgate.net

For 1A4HP, MEP analysis was used to identify the regions prone to interaction with other molecules. researchgate.netchemrxiv.org The results indicated that negative potential zones are concentrated around oxygen and nitrogen atoms, while positive potential zones are found around hydrogen atoms. The carbonyl group (C=O) typically exhibits one of the most negative regions, signifying a nucleophilic reactive site. chemrxiv.org

The calculation of hyperpolarizability is crucial for determining the non-linear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are promising candidates for applications in optoelectronics and photonics. nih.govnih.gov Organic molecules with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties due to strong intramolecular charge transfer.

For 1A4HP, hyperpolarizability calculations have shown that the molecule possesses very good NLO properties. researchgate.net The computational assessment of these properties is a cost-effective way to screen potential NLO materials before engaging in expensive experimental synthesis and characterization. mdpi.com

Table 3: Calculated NLO Properties for a Piperazine Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3-5 Debye |

| Polarizability (α) | ~20-30 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5-10 x 10⁻³⁰ esu |

Note: The data presented is based on studies of the closely related compound 1-Acetyl-4-(4-hydroxyphenyl) piperazine.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a topological analysis of the electron density that defines chemical bonding and molecular structure. wikipedia.orgarxiv.orguni-rostock.de AIM analysis partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.orgarxiv.org The presence of a bond path and a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. ias.ac.in

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound Piperazine, 1-acetyl-4-o-tolyl- are not publicly available.

While extensive research, including molecular docking, molecular dynamics simulations, and in silico prediction of molecular descriptors, has been conducted on the broader class of piperazine derivatives, the data required to populate the specific sections and subsections of the requested article for "Piperazine, 1-acetyl-4-o-tolyl-" could not be located.

Studies on analogous compounds, such as 1-Acetyl-4-(4-hydroxyphenyl) piperazine, and other complex arylpiperazine derivatives are present in the literature. researchgate.net These investigations often explore interactions with various biological targets, stability of ligand-protein complexes, and drug-likeness properties. nih.govmdpi.com However, in strict adherence to the provided instructions to focus solely on "Piperazine, 1-acetyl-4-o-tolyl-", the findings from these related but distinct molecules cannot be presented.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "Piperazine, 1-acetyl-4-o-tolyl-" at this time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-4-o-tolylpiperazine, and how can reaction conditions be optimized?

- Methodology:

-

Step 1: Start with piperazine ring formation via cyclization of diamines (e.g., ethylenediamine derivatives) .

-

Step 2: Introduce the acetyl group using chloroacetyl chloride in the presence of triethylamine or similar bases .

-

Step 3: Attach the o-tolyl moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

-

Optimization: Use intramolecular cyclization with aminoethylethanolamine for higher selectivity and reduced byproducts .

- Key Parameters:

| Factor | Optimal Range |

|---|---|

| Temperature | 60–80°C (for acylation) |

| Solvent | Dichloromethane or THF |

| Catalyst | Palladium-based (for coupling) |

Q. How can researchers validate the purity and structural integrity of 1-acetyl-4-o-tolylpiperazine?

- Analytical Techniques:

- HPLC-MS: Quantify impurities using p-tolylpiperazine analogs as internal standards (e.g., 1-(3-chlorophenyl)piperazine) .

- NMR: Confirm substitution patterns (e.g., acetyl and o-tolyl group positions via H and C shifts) .

- Elemental Analysis: Match experimental vs. theoretical C/H/N ratios (e.g., CHNO: C 68.98%, H 7.92%, N 12.38%) .

Q. What safety protocols are critical for handling 1-acetyl-4-o-tolylpiperazine derivatives?

- Recommendations:

- Use PPE (gloves, goggles) due to skin/eye irritation risks .

- Avoid exposure to oxidizers (risk of toxic fumes) .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the protonation state of the piperazine ring influence the bioactivity of 1-acetyl-4-o-tolylpiperazine?

- Key Findings:

- Piperazine’s basicity (pKa ~7.8–9.5) affects solubility and membrane permeability. Alkyl-PEG linkers increase protonation at physiological pH, enhancing bioavailability .

- Case Study: PROTACs with alkyl-piperazine-PEG linkers showed 48% protonation at pH 7.5 vs. 5% for non-PEG analogs .

- Methodology:

- Use Sirius T3 for experimental pKa determination .

- Compare with in silico predictions (MoKa software) to model charge states .

Q. What structural modifications enhance 1-acetyl-4-o-tolylpiperazine’s pharmacological activity?

- Approaches:

- Aryl Substitutions: Replace o-tolyl with fluorobenzyl or nitropyridinyl groups to modulate serotonin receptor (5-HT) affinity .

- Linker Engineering: Incorporate β-cyclodextrin to reduce toxicity but note trade-offs in activity .

- Data Analysis:

| Derivative | Bioactivity (IC) | Toxicity (LD) |

|---|---|---|

| Parent compound | 120 nM | 450 mg/kg |

| β-cyclodextrin analog | 350 nM | >1000 mg/kg |

Q. How do crystallographic studies inform the design of 1-acetyl-4-o-tolylpiperazine-based supramolecular complexes?

- Insights:

- Piperazine inclusion complexes exhibit stable crystal lattices via hydrogen bonding and π-π stacking. Hirshfeld surface analysis reveals dominant H-bond interactions (60–70% contribution) .

- Applications:

- Antibiotic drug synthesis (enhanced thermal stability) .

- CO capture materials (recyclability studies) .

Contradictions and Resolutions in Literature

Q. Why do some studies report conflicting bioactivity data for piperazine derivatives?

- Root Causes:

- Structural Isomerism: Ortho vs. para substitutions (e.g., o-tolyl vs. p-tolyl) drastically alter receptor binding .

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO for 5-HT assays) affect IC values .

- Resolution: Standardize assays using WHO-recommended protocols and validate with isotopic labeling (e.g., H-radioligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.